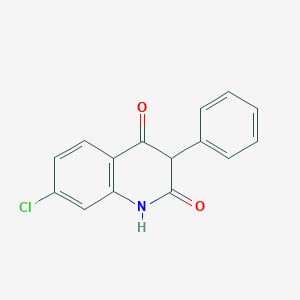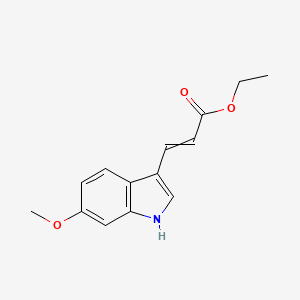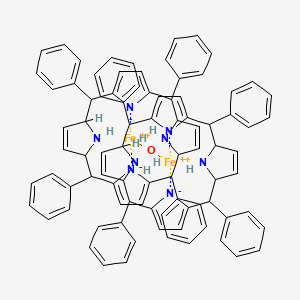
Iron(III) meso-tetraphenylporphine-^m-oxo dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) meso-tetraphenylporphine-^m-oxo dimer is a coordination compound consisting of two iron(III) meso-tetraphenylporphine units bridged by an oxygen atom. This compound is known for its distinctive purple color and is used primarily as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iron(III) meso-tetraphenylporphine-^m-oxo dimer typically involves the reaction of meso-tetraphenylporphine with iron(III) chloride in an organic solvent. The reaction is followed by the addition of hydrogen peroxide to form the ^m-oxo dimer. The reaction conditions often include:
- Solvent: Organic solvents such as dichloromethane or chloroform.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction .
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) meso-tetraphenylporphine-^m-oxo dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its iron(II) form under specific conditions.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the iron center are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Oxidized organic substrates.
Reduction: Iron(II) meso-tetraphenylporphine.
Substitution: New coordination complexes with different axial ligands.
Wissenschaftliche Forschungsanwendungen
Iron(III) meso-tetraphenylporphine-^m-oxo dimer has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and cyclization reactions.
Biology: Studied for its potential role in mimicking the behavior of heme proteins and enzymes.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying iron-containing enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which Iron(III) meso-tetraphenylporphine-^m-oxo dimer exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The ^m-oxo bridge facilitates the transfer of electrons between the two iron centers, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Substrate Coordination: Binding of organic substrates to the iron center.
Electron Transfer: Transfer of electrons through the ^m-oxo bridge.
Catalytic Cycle: Involvement in catalytic cycles for oxidation and reduction reactions
Vergleich Mit ähnlichen Verbindungen
Iron(III) meso-tetraphenylporphine chloride: Similar in structure but lacks the ^m-oxo bridge, resulting in different reactivity and catalytic properties.
Iron(III) meso-tetraphenylporphine acetate: Another similar compound with different axial ligands, leading to variations in its chemical behavior.
Uniqueness: Iron(III) meso-tetraphenylporphine-^m-oxo dimer is unique due to its ^m-oxo bridge, which enhances its catalytic activity and allows for unique electron transfer processes. This makes it particularly valuable in oxidation reactions and as a model compound for studying iron-containing enzymes .
Eigenschaften
Molekularformel |
C88H78Fe2N8O |
|---|---|
Molekulargewicht |
1375.3 g/mol |
IUPAC-Name |
iron(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H38N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28,33,35,38,40-45,48H;;;1H2/q2*-2;2*+2; |
InChI-Schlüssel |
WLLGPJGEMRHLKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O.[Fe+2].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


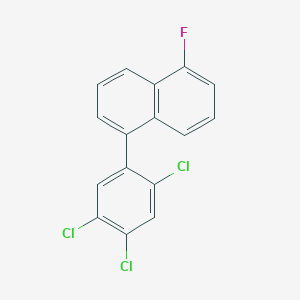
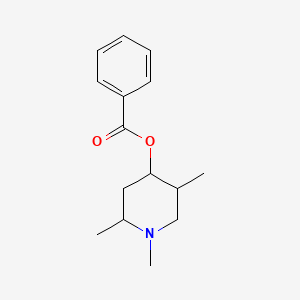
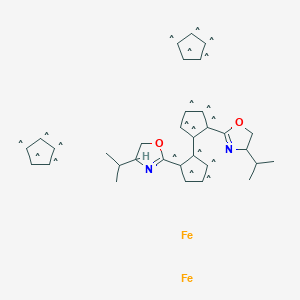
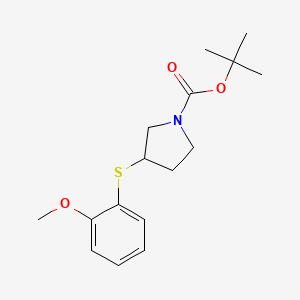
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
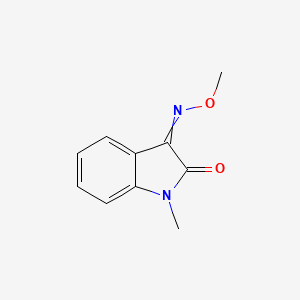
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)
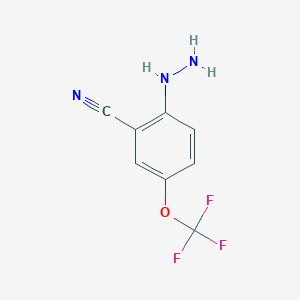
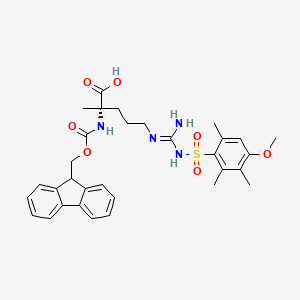
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
